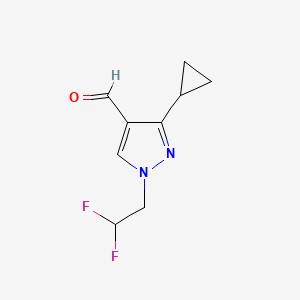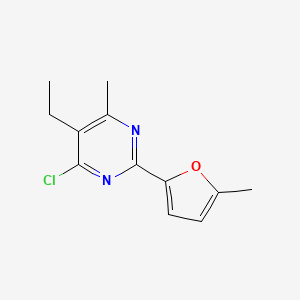
4-Chloro-5-ethyl-6-methyl-2-(5-methylfuran-2-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-ethyl-6-methyl-2-(5-methylfuran-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with chloro, ethyl, and methyl groups, as well as a furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-ethyl-6-methyl-2-(5-methylfuran-2-yl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-chloro-4,6-dimethylpyrimidine and 5-methylfurfural.
Reaction Conditions: The reaction is carried out under anhydrous conditions, often using a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Procedure: The 2-chloro-4,6-dimethylpyrimidine is reacted with 5-methylfurfural in the presence of a base and an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures (typically 80-100°C) to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-5-ethyl-6-methyl-2-(5-methylfuran-2-yl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., DMF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in an acidic or basic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.
Major Products
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: Oxidized furan derivatives.
Reduction: Dihydropyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-ethyl-6-methyl-2-(5-methylfuran-2-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-5-ethyl-6-methyl-2-(5-methylfuran-2-yl)pyrimidine depends on its specific application:
Medicinal Chemistry: The compound may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit DNA synthesis in cancer cells or disrupt bacterial cell wall synthesis.
Biological Studies: It may interact with specific proteins or nucleic acids, altering their function and providing insights into cellular mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: A related pyrimidine derivative with similar structural features.
4-Chloro-5-ethyl-6-methyl-2-(5-methylfuran-2-yl)pyrimidine: Another pyrimidine derivative with different substituents on the furan ring.
Uniqueness
This compound is unique due to the specific combination of substituents on the pyrimidine and furan rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H13ClN2O |
|---|---|
Molekulargewicht |
236.70 g/mol |
IUPAC-Name |
4-chloro-5-ethyl-6-methyl-2-(5-methylfuran-2-yl)pyrimidine |
InChI |
InChI=1S/C12H13ClN2O/c1-4-9-8(3)14-12(15-11(9)13)10-6-5-7(2)16-10/h5-6H,4H2,1-3H3 |
InChI-Schlüssel |
FINZMAQEYVBHFD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N=C(N=C1Cl)C2=CC=C(O2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


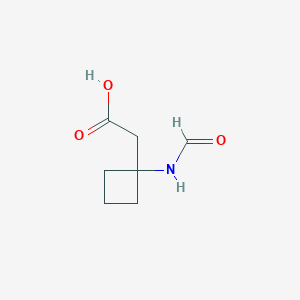
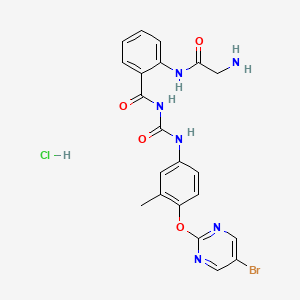
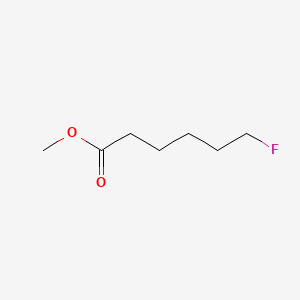
![Methyl 6-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B15278192.png)
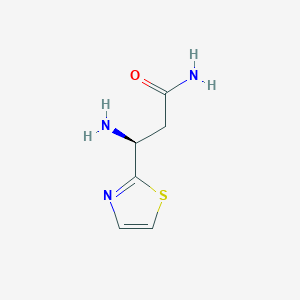
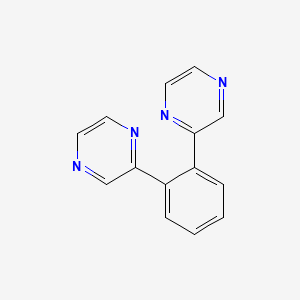
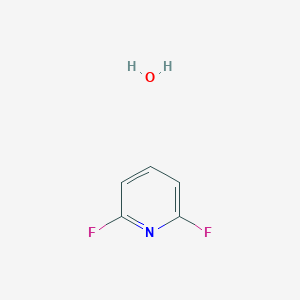
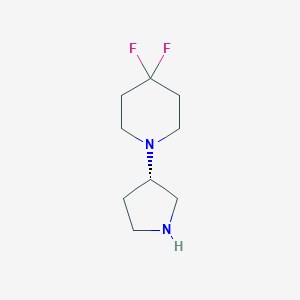
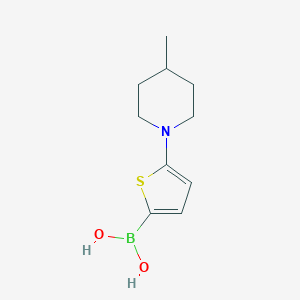
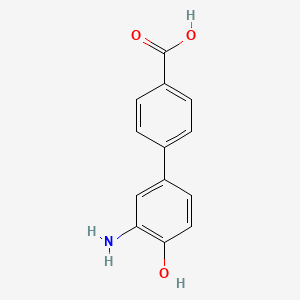
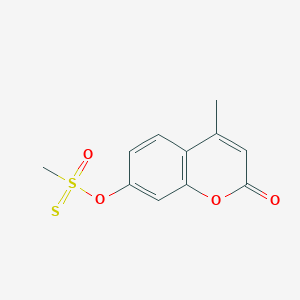

![7-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol](/img/structure/B15278249.png)
